molecular formula C16H20N2O3S2 B4283289 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine

1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4283289
M. Wt: 352.5 g/mol
InChI Key: NXXJZGDXMJLOHR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-(2-thienylsulfonyl)piperazine is a compound of significant interest in the field of pharmaceutical chemistry due to its structural uniqueness and potential therapeutic activities. This compound belongs to the class of piperazines, which are known for their versatility in drug development.

Synthesis Analysis

The synthesis of 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine derivatives involves multiple steps, including coupling reactions, functional group transformations, and purification processes. Techniques such as nucleophilic substitution reactions play a crucial role in constructing the piperazine core and introducing various substituents at specific positions to achieve the desired chemical structure (Yamaura et al., 1985).

Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray crystallography and computational methods, providing insights into its conformation, stereochemistry, and intermolecular interactions. The presence of the methoxybenzyl and thienylsulfonyl groups contributes to the compound's molecular complexity and influences its physicochemical properties and biological activity (Chinthal et al., 2021).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidative removal of protective groups, which are crucial for its functionalization and further derivatization. The reactivity of the piperazine nucleus and the substituent groups allows for the modification of the compound's chemical properties to enhance its efficacy and selectivity for specific biological targets (Yamaura et al., 1985).

Physical Properties Analysis

The physical properties of 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine, including solubility, melting point, and crystallinity, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for pharmaceutical formulations (Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are critical for the compound's application in drug development. These properties influence the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential (Yamaura et al., 1985).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-21-15-6-4-14(5-7-15)13-17-8-10-18(11-9-17)23(19,20)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXJZGDXMJLOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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